molecular formula C12H18N10O2 B12718279 6,6'-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3'-dioxide CAS No. 83540-33-4

6,6'-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3'-dioxide

Cat. No.: B12718279
CAS No.: 83540-33-4
M. Wt: 334.34 g/mol
InChI Key: VEZVUJRHJYNWOL-UHFFFAOYSA-N
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Description

6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide is a complex organic compound characterized by its unique structure, which includes a piperazine ring and pyrimidine diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide typically involves the reaction of piperazine with pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. The process may include steps such as:

    Step 1: Reacting piperazine with a pyrimidine derivative in the presence of a catalyst.

    Step 2: Purification of the intermediate product.

    Step 3: Oxidation to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2’-(1,4-Piperazinediyl)bis-pyrimidine
  • 3,3’-(1,4-Piperazinediyl)bis(6-hydrazinopyridazine)

Comparison: Compared to similar compounds, 6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide exhibits unique properties due to its specific structure

Properties

CAS No.

83540-33-4

Molecular Formula

C12H18N10O2

Molecular Weight

334.34 g/mol

IUPAC Name

6-[4-(6-amino-1-hydroxy-2-iminopyrimidin-4-yl)piperazin-1-yl]-3-hydroxy-2-iminopyrimidin-4-amine

InChI

InChI=1S/C12H18N10O2/c13-7-5-9(17-11(15)21(7)23)19-1-2-20(4-3-19)10-6-8(14)22(24)12(16)18-10/h5-6,15-16,23-24H,1-4,13-14H2

InChI Key

VEZVUJRHJYNWOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=N)N(C(=C2)N)O)C3=NC(=N)N(C(=C3)N)O

Origin of Product

United States

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